4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide
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Overview
Description
Scientific Research Applications
Polymer Synthesis and Properties
One application involves the synthesis and characterization of new polyamides with potential uses in flexible electronics and coatings. These polyamides were synthesized using dicarboxylic acids and diamines derived from 4-tert-butylcatechol, demonstrating significant solubility in polar solvents and forming transparent, flexible films. Their thermal stability was highlighted by high glass transition temperatures and significant resistance to thermal degradation (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of the chemical have been investigated for their potential as renin inhibitors, critical for treating hypertension. Optimization studies led to the discovery of benzimidazole derivatives with improved pharmacokinetic profiles, maintaining potent renin inhibitory activity, and significantly surpassing the plasma renin inhibition of aliskiren in animal models (Tokuhara et al., 2018).
Antimicrobial Activity
Research into 1,2,4-triazol-3-one derivatives, potentially incorporating the base structure of "4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide," has shown promising antimicrobial activities. The Mannich base derivatives of these compounds exhibited good efficacy against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).
Material Science and Luminescence
In material science, particularly in the study of luminescent materials, lanthanide complexes with triazacyclononane-based ligands have been synthesized. These complexes, involving variants of pyridinecarboxamide ligands, showed significant water stability and varied luminescence properties based on ligand substitution, paving the way for their application in biological media (Nocton et al., 2009).
Catalysis and Synthetic Chemistry
Further, the compound's derivatives have been utilized in the synthesis of chromium complexes for ethylene oligomerization, demonstrating moderate catalytic activities. This suggests potential applications in industrial catalysis and polymer production processes (Cui & Zhang, 2010).
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new applications and a better understanding of the compound .
Mechanism of Action
Mode of Action
It is known that morpholine derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Properties
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylethyl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)11-10-17-14(20)12(11)13(19)16-4-5-18-6-8-21-9-7-18/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRGKXMBMGSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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